molecular formula C15H13NO3 B009385 Carbazomycin E CAS No. 103744-20-3

Carbazomycin E

Cat. No.: B009385
CAS No.: 103744-20-3
M. Wt: 255.27 g/mol
InChI Key: BEJNHSBULWLOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbazomycin E is a natural product that belongs to the carbazole family, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. It was first isolated from the marine bacterium Streptomyces sp. SCSGAA 0027 in 2017. This compound has a unique chemical structure that consists of a carbazole core with a 3,6-dimethyl-4,5,7-trioxo-4,5,6,7-tetrahydrobenzo[e][1,2,4]triazine moiety attached to it. This compound has shown promising biological activity, making it a potential candidate for drug development.

Scientific Research Applications

Carbazole Derivatives and Their Applications Carbazole derivatives, including Carbazomycin E, have been a significant focus in scientific research due to their diverse pharmacological activities. They are primarily known for their antibacterial and antifungal properties, as observed in Carbazomycin A and B (Gunaseelan et al., 2007). Additionally, these compounds show promising anticancer and anti-HIV activities. The discovery of anticancer activity in naturally occurring carbazole alkaloids like ellipticine has spurred extensive research in this area. Carbazoles also exhibit photoreactive, photoconductive, and light-emitting properties, making them useful in synthetic materials. Their utility extends to anion-binding studies, showcasing their versatility in various scientific applications.

Antimicrobial and Antituberculosis Properties A study on Streptomyces sp. BCC26924 isolated new carbazomycin dimers along with other compounds, including carbazomycins A-D. These compounds, especially Carbazomycins B and C, showed significant antimalarial activity against drug-resistant strains of Plasmodium falciparum. Additionally, cyclomarin C and carbazomycin D demonstrated anti-TB activity, suggesting their potential in treating tuberculosis (Intaraudom et al., 2011).

Synthesis and Chemical Properties The synthesis of this compound and its derivatives has been a subject of research, focusing on developing efficient synthetic routes and understanding their chemical properties. For instance, a novel total synthesis of Carbazomycin G, a related compound, was completed in seven steps, underscoring the interest in synthesizing these compounds for further study and potential applications (Hagiwara et al., 2000). Another study demonstrated the synthesis of various carbazole alkaloids, including Carbazomycin A and B, highlighting the diverse synthetic approaches to these compounds (Markad & Argade, 2014).

Properties

103744-20-3

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

4-hydroxy-3-methoxy-2-methyl-9H-carbazole-1-carbaldehyde

InChI

InChI=1S/C15H13NO3/c1-8-10(7-17)13-12(14(18)15(8)19-2)9-5-3-4-6-11(9)16-13/h3-7,16,18H,1-2H3

InChI Key

BEJNHSBULWLOJS-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N2)C(=C1OC)O)C=O

103744-20-3

synonyms

carbazomycin E
carbazomycinal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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